molecular formula H6TeO6<br>H6O6Te B1208416 Orthotelluric acid CAS No. 7803-68-1

Orthotelluric acid

Cat. No.: B1208416
CAS No.: 7803-68-1
M. Wt: 229.6 g/mol
InChI Key: FXADMRZICBQPQY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Telluric acid is a weak acid that is dibasic, forming tellurate salts with strong bases and hydrogen tellurate salts with weaker bases or upon hydrolysis of tellurates in water . It is used as a source of tellurium in the synthesis of oxidation catalysts .

Mode of Action

Telluric acid interacts with its targets primarily through proton transfer, a common mechanism of action for many acids . The tellurium atom in Telluric acid also has the capacity to form bonds with other elements, allowing for a wide variety of chemical reactions .

Biochemical Pathways

Telluric acid has been found to influence several biochemical pathways. A study has shown that it can ameliorate endotoxemic kidney injury in mice, with involvement of TLR4, Nrf2, and PI3K/Akt signaling pathways . These pathways play crucial roles in inflammation, oxidative stress response, and cell survival, respectively .

Pharmacokinetics

It is known that telluric acid is a strong acid that fully ionizes in solution . Its solubility in water is 50.1 g/100 ml at 30 °C , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of Telluric acid’s action are largely dependent on its interaction with its targets and the biochemical pathways it affects. For instance, its influence on the TLR4, Nrf2, and PI3K/Akt signaling pathways can lead to reduced inflammation, enhanced oxidative stress response, and increased cell survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Telluric acid. Furthermore, increasing environmental pollution with tellurium has been linked to autoimmune, neurodegenerative, and oncological diseases .

Biochemical Analysis

Biochemical Properties

Orthotelluric acid plays a significant role in biochemical reactions due to its strong oxidizing ability. It can react with various substances, including metals and organic compounds. In biochemical contexts, this compound interacts with enzymes and proteins that are involved in oxidation-reduction reactions. For instance, it can oxidize thiol groups in proteins, leading to the formation of disulfide bonds, which are crucial for protein folding and stability . Additionally, this compound can interact with enzymes such as peroxidases, which utilize its oxidizing properties to catalyze the breakdown of hydrogen peroxide .

Cellular Effects

This compound influences various cellular processes due to its oxidative properties. It can affect cell signaling pathways by modifying the redox state of signaling molecules, thereby altering their activity. For example, this compound can oxidize cysteine residues in signaling proteins, leading to changes in their function and downstream signaling events. This compound can also impact gene expression by influencing transcription factors that are sensitive to redox changes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes through oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through oxidation-reduction reactions. It can bind to and oxidize thiol groups in proteins, leading to the formation of disulfide bonds. This oxidation can result in the activation or inhibition of enzyme activity, depending on the specific protein and context. This compound can also induce changes in gene expression by modifying transcription factors and other DNA-binding proteins through redox reactions . These molecular interactions highlight the compound’s role as a potent oxidizing agent in biochemical systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is stable in air at temperatures up to 100°C but can dehydrate to form polymetatelluric acid at higher temperatures . Over time, the compound may degrade, leading to a decrease in its oxidative capacity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress, potentially leading to cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can act as a mild oxidizing agent, influencing cellular processes without causing significant toxicity. At high doses, this compound can induce oxidative stress, leading to cellular damage and toxicity . Studies have shown that high doses of this compound can cause adverse effects such as inflammation, tissue damage, and disruption of normal cellular functions . It is crucial to determine the appropriate dosage to minimize toxic effects while harnessing the compound’s biochemical properties.

Metabolic Pathways

This compound is involved in metabolic pathways that include oxidation-reduction reactions. It interacts with enzymes such as peroxidases and oxidases, which utilize its oxidizing properties to catalyze various biochemical reactions . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes through oxidation. This can lead to changes in metabolite levels and overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to specific proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biochemical activity, as its localization determines the specific proteins and enzymes it interacts with.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with redox-sensitive proteins and enzymes . The subcellular localization of this compound is crucial for its role in modulating cellular processes and maintaining redox balance.

Preparation Methods

Orthotelluric acid can be synthesized through the oxidation of tellurium or tellurium dioxide using powerful oxidizing agents such as hydrogen peroxide, chromium trioxide, or sodium peroxide . The reaction can be represented as follows: [ \text{TeO}_2 + \text{H}_2\text{O}_2 + 2 \text{H}_2\text{O} \rightarrow \text{Te(OH)}_6 ]

Crystallization of this compound solutions below 10°C results in the formation of telluric acid tetrahydrate (Te(OH)6·4H2O) . Industrial production methods typically involve similar oxidation processes, ensuring the availability of pure this compound for various applications.

Chemical Reactions Analysis

Orthotelluric acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, chromium trioxide, sodium peroxide, and hydrogen fluoride. Major products formed from these reactions include tellurium dioxide and various tellurium salts .

Comparison with Similar Compounds

Orthotelluric acid can be compared to other tellurium-containing acids such as:

This compound is unique due to its high oxidation state and strong oxidizing properties, which make it suitable for specific applications in synthesis and catalysis .

Properties

InChI

InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FXADMRZICBQPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O[Te](O)(O)(O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

H6TeO6, H6O6Te
Record name telluric acid
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DSSTOX Substance ID

DTXSID5064887
Record name Telluric acid (H6TeO6)
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Molecular Weight

229.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Colorless crystalline solid; [Sigma-Aldrich MSDS]
Record name Telluric(VI) acid
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CAS No.

7803-68-1
Record name Telluric acid (H6TeO6)
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Record name Telluric acid (H6TeO6)
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Record name Telluric acid (H6TeO6)
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Record name Orthotelluric acid
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Record name TELLURIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orthotelluric acid

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